molecular formula C10H10BrN B13882175 1,2-Dimethyl-5-bromoindole

1,2-Dimethyl-5-bromoindole

Cat. No.: B13882175
M. Wt: 224.10 g/mol
InChI Key: CTLFMCACJRWVLM-UHFFFAOYSA-N
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Description

1,2-Dimethyl-5-bromoindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-5-bromoindole can be synthesized through various synthetic routes. One common method involves the bromination of 1,2-dimethylindole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-5-bromoindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dimethyl-5-bromoindole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-5-bromoindole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and methyl groups can influence the compound’s binding affinity and specificity to these targets. The exact pathways involved can vary depending on the biological context and the specific activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-5-bromoindole is unique due to the presence of both bromine and two methyl groups, which can synergistically influence its chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

5-bromo-1,2-dimethylindole

InChI

InChI=1S/C10H10BrN/c1-7-5-8-6-9(11)3-4-10(8)12(7)2/h3-6H,1-2H3

InChI Key

CTLFMCACJRWVLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)Br

Origin of Product

United States

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